molecular formula C72H59N5O4 B15080638 bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate

bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate

Cat. No.: B15080638
M. Wt: 1058.3 g/mol
InChI Key: WXVJYNMELWHMEB-UHFFFAOYSA-N
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Description

BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tritylamino group attached to an indole moiety, which is further linked to a dibenzoate structure through an azanediyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE typically involves multiple steps, starting with the preparation of the indole derivative. The tritylamino group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an aminoethyl-indole precursor. The final step involves the coupling of the indole derivative with 4,4’-azanediyldibenzoate under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The tritylamino group can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tritylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Trityl chloride, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced tritylamino derivatives.

    Substitution: Substituted tritylamino derivatives.

Scientific Research Applications

BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the indole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The tritylamino group can interact with cellular proteins, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4,4’-azanediyldibenzoate: Shares the dibenzoate structure but lacks the indole and tritylamino groups.

    Diethyl 4,4’-(carbonylbis(azanediyl))dibenzoate: Similar dibenzoate structure with a carbonyl bridge instead of an azanediyl bridge.

Uniqueness

BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE is unique due to the presence of both the tritylamino and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.

Properties

Molecular Formula

C72H59N5O4

Molecular Weight

1058.3 g/mol

IUPAC Name

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 4-[4-[[3-[2-(tritylamino)ethyl]-1H-indol-5-yl]oxycarbonyl]anilino]benzoate

InChI

InChI=1S/C72H59N5O4/c78-69(80-63-39-41-67-65(47-63)53(49-73-67)43-45-75-71(55-19-7-1-8-20-55,56-21-9-2-10-22-56)57-23-11-3-12-24-57)51-31-35-61(36-32-51)77-62-37-33-52(34-38-62)70(79)81-64-40-42-68-66(48-64)54(50-74-68)44-46-76-72(58-25-13-4-14-26-58,59-27-15-5-16-28-59)60-29-17-6-18-30-60/h1-42,47-50,73-77H,43-46H2

InChI Key

WXVJYNMELWHMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C6=CC=C(C=C6)NC7=CC=C(C=C7)C(=O)OC8=CC9=C(C=C8)NC=C9CCNC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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